molecular formula C16H20BFO6 B578533 Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate CAS No. 1256359-29-1

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

Cat. No.: B578533
CAS No.: 1256359-29-1
M. Wt: 338.138
InChI Key: DWLIROXWJZVXBN-UHFFFAOYSA-N
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Description

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H20BFO6 and its molecular weight is 338.138. The purity is usually 95%.
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Biological Activity

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activities of this compound based on recent studies and findings.

  • Molecular Formula : C₁₆H₂₀BFO₆
  • Molecular Weight : 338.138 g/mol
  • CAS Number : 1256359-29-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance, derivatives that include the dioxaborolane moiety have shown promising results in inhibiting cancer cell proliferation and motility. A study demonstrated that certain derivatives exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Signaling Pathways : Research indicates that these compounds can alter the levels and localization of signaling phosphoproteins involved in cell growth and motility .
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The introduction of fluorine and boron in the structure may enhance the generation of ROS, contributing to oxidative stress in cancer cells .

Study on Antitumor Activity

In a recent investigation published in Materials, researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study reported that one derivative demonstrated a significant reduction in cell viability (up to 80% at 10 µM) in breast cancer cell lines while exhibiting minimal effects on normal fibroblasts .

Pharmacokinetics and Toxicology

Another critical aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics and potential toxicity. Preliminary studies suggest favorable absorption characteristics with low toxicity profiles in vitro. However, further in vivo studies are necessary to confirm these findings and assess long-term safety .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth ,
Selective ToxicityHigh toxicity towards tumorigenic cells only
Apoptosis InductionTriggering programmed cell death
ROS GenerationEnhanced oxidative stress in cancer cells

Properties

IUPAC Name

dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLIROXWJZVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682264
Record name Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-29-1
Record name Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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